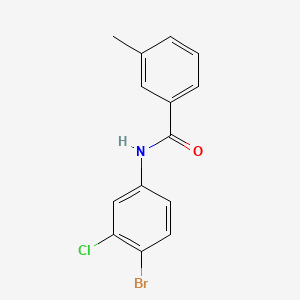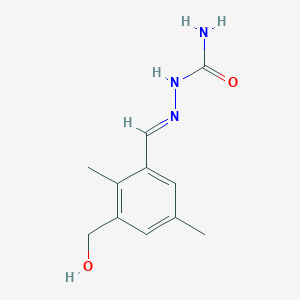
N-(4-bromo-3-chlorophenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives. For instance, compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have been synthesized through specific reactions involving chlorination, nitration, and amide bond formation (He et al., 2014); (Huang et al., 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds has been determined, showing specific space groups and molecular conformations (Sagar et al., 2018). Density functional theory (DFT) calculations complement these experimental results, offering insights into electronic structures and molecular geometries.
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including tritium labeling, which highlights their reactive sites and potential for further functionalization (Hong et al., 2015). These reactions are crucial for understanding the chemical behavior and potential applications of such compounds.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal packing, are essential for understanding the material aspects of benzamide derivatives. The crystalline structure often influences these properties, as seen in studies analyzing the packing and hydrogen bonding within the crystal lattice (Gowda et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic structure, are analyzed through spectroscopic methods and theoretical calculations. For instance, the hyperpolarizability and NBO analysis provide insights into the electronic distribution and reactive sites of benzamide derivatives (Kumar et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization of Chemical Compounds
Synthesis of Thiourea Derivatives : N-(4-bromo-3-chlorophenyl)-3-methylbenzamide-related compounds have been synthesized and characterized. These include thiourea derivatives like N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives, which have been studied for their structural properties using spectroscopic techniques (Yusof et al., 2010).
Crystal Engineering : Research in crystal engineering has explored interactions in complexes involving similar benzamide structures. This involves studying hydrogen bonds and halogen bonds in the crystal structures of compounds like 4-nitrobenzamide and 4-iodobenzamide (Saha et al., 2005).
Pharmacological Research and Drug Development
Anticancer Agents : Compounds with structural similarity to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been developed as potential anticancer agents. For instance, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2 -nitrobenzamide (HO-221) has shown promise in this regard, with studies focusing on improving its oral absorption and solubility (Kondo et al., 1993).
Synthesis of Tritium Labeled Compounds : The synthesis and characterization of tritium-labeled compounds related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been explored, particularly for use in studying C-C chemokine receptor 1 (CCR1) antagonists (Hong et al., 2015).
Environmental Science and Analysis
- Photocatalytic Degradation Studies : Studies on the photodecomposition of compounds structurally similar to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been conducted. An example is the investigation of the photocatalytic degradation of propyzamide using titanium dioxide (Torimoto et al., 1996).
Additional Research Areas
Synthesis of Novel Polyimides : Research has been conducted on synthesizing new diamines related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide for the development of polyimides, which have applications in various industrial and technological fields (Butt et al., 2005).
Chemical Reactions Involving Arylmagnesium Bromides : Reactions of thiobenzamides with arylmagnesium bromides have been studied, providing insights into the chemical properties and reactivity of benzamide derivatives (Karakasa et al., 1979).
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKAXZYZGHPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5559892.png)
![1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone](/img/structure/B5559897.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)
![5-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5559904.png)
![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5559942.png)



![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)
![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)